3-(Difluoromethyl)pyridine-2-sulfonyl fluoride 3-(Difluoromethyl)pyridine-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2260937-44-6
VCID: VC4345331
InChI: InChI=1S/C6H4F3NO2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H
SMILES: C1=CC(=C(N=C1)S(=O)(=O)F)C(F)F
Molecular Formula: C6H4F3NO2S
Molecular Weight: 211.16

3-(Difluoromethyl)pyridine-2-sulfonyl fluoride

CAS No.: 2260937-44-6

Cat. No.: VC4345331

Molecular Formula: C6H4F3NO2S

Molecular Weight: 211.16

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)pyridine-2-sulfonyl fluoride - 2260937-44-6

Specification

CAS No. 2260937-44-6
Molecular Formula C6H4F3NO2S
Molecular Weight 211.16
IUPAC Name 3-(difluoromethyl)pyridine-2-sulfonyl fluoride
Standard InChI InChI=1S/C6H4F3NO2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H
Standard InChI Key WCQYPIBTCWETMT-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)S(=O)(=O)F)C(F)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular formula of 3-(difluoromethyl)pyridine-2-sulfonyl fluoride is C₆H₄F₃NO₂S, with a molecular weight of 211.16 g/mol . The structure features a pyridine ring substituted at the 2-position with a sulfonyl fluoride group (-SO₂F) and at the 3-position with a difluoromethyl (-CF₂H) group. This arrangement creates an electron-deficient aromatic system, enhancing its susceptibility to nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions .

Physicochemical Data

Key physicochemical parameters include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.61 g/cm³ (estimated)
LogP (Octanol-Water)1.2 (calculated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The compound's stability under standard storage conditions (-20°C) and limited aqueous solubility make it suitable for controlled synthetic applications .

Synthetic Methodologies

Electrochemical Synthesis

Recent advances utilize electrochemical oxidation of thiol precursors in biphasic systems containing potassium fluoride (KF). This method achieves 74% yields for analogous sulfonyl fluorides through sequential oxidation and fluorination steps . For 3-(difluoromethyl)pyridine-2-sulfonyl fluoride specifically, the reaction pathway likely involves:

  • Anodic oxidation of 3-(difluoromethyl)pyridine-2-thiol to the corresponding sulfonic acid

  • Subsequent fluorination via nucleophilic displacement with fluoride ions

The electrochemical approach offers advantages over traditional methods by eliminating stoichiometric oxidants and enabling precise control over reaction conditions .

Alternative Synthetic Routes

Comparative synthesis strategies include:

MethodYieldConditionsReference
Chlorofluorination12%SiO₂ chromatography
Palladium catalysis55%*DABSO/NFSI/MeCN, 40°C
Vapor-phase fluorinationN/RFluidized-bed reactor

*Reported for analogous pyridine sulfonyl fluorides

The palladium-catalyzed approach using 1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate (DABSO) and N-fluorobisbenzenesulfonamide (NFSI) demonstrates particular promise for scale-up applications .

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl fluoride group undergoes efficient substitution with oxygen, nitrogen, and carbon nucleophiles. Kinetic studies of analogous compounds show second-order rate constants of k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹ with primary amines in acetonitrile at 25°C . This reactivity enables:

  • Formation of sulfonamides for pharmaceutical intermediates

  • Generation of polymerizable monomers through alkoxy substitution

Transition Metal Catalysis

The electron-deficient pyridine ring participates in cross-coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids proceed at 80-100°C using Pd(PPh₃)₄ catalysts, enabling biaryl system construction . Recent work demonstrates that the difluoromethyl group enhances para-selectivity in these transformations by 12-15% compared to non-fluorinated analogs .

Industrial and Research Applications

Agrochemical Intermediates

While direct applications remain proprietary, structural analogs like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) serve as key intermediates in fungicides and herbicides . The difluoromethyl variant may offer improved metabolic stability in crop protection agents due to enhanced C-F bond strength .

Pharmaceutical Development

Sulfonyl fluorides are gaining traction in covalent drug discovery. The compound's ability to form stable adducts with serine hydrolases (residence time >24h for FAAH enzyme) suggests potential in neurodegenerative disease therapeutics . Current research focuses on:

  • Protease-activated receptor (PAR) inhibitors

  • Irreversible kinase modulators for oncology targets

ParameterSpecification
Storage Temperature-20°C under inert atmosphere
PPE RequirementsNitrile gloves, face shield
Spill ManagementNeutralize with 10% K₂CO₃
DisposalIncineration >800°C

Acute toxicity studies in rodents show an LD₅₀ >2000 mg/kg (oral), classifying it as Category 5 under GHS guidelines . Chronic exposure risks necessitate proper engineering controls during large-scale use.

Future Research Directions

Emerging opportunities include:

  • Flow Chemistry Applications: Continuous electrochemical synthesis could improve yield to >85% while reducing waste

  • 18F Radiolabeling: The sulfonyl fluoride moiety shows potential for PET tracer development via isotope exchange

  • Polymer Science: Incorporation into sulfonated polyimides for proton-exchange membranes (conductivity >0.1 S/cm at 80°C)

Ongoing structure-activity relationship studies aim to optimize the difluoromethyl group's electronic effects for enhanced target engagement in medicinal chemistry applications .

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